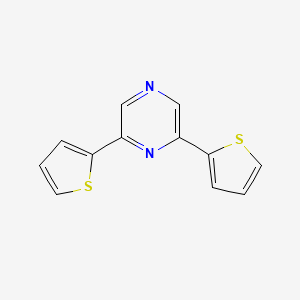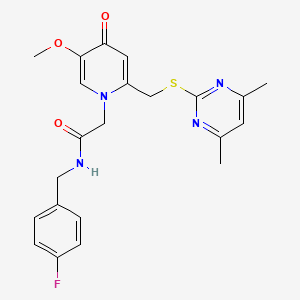
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a pyrrolidine ring, a phenyl ring, a sulfonyl group, and a 1,2,3-triazole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The phenyl ring is a common aromatic ring in organic chemistry. The sulfonyl group is a functional group that is often involved in various chemical reactions. The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, for example, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists. Here’s why it’s significant:
- Stereoisomers : Different stereoisomers and spatial orientations of substituents impact the binding mode to enantioselective proteins, leading to varying biological profiles of drug candidates .
Emerging Designer Drugs
- MFPHP (4F-3-methyl-α-PHP) : A higher homolog of MFPVP, detected in Sweden, shares structural similarities with our compound. However, limited data is available on MFPHP .
Synthetic Methodology
- Trifluoroethoxylated Dihydropyrrolidones : Rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones allow the synthesis of trifluoroethoxylated dihydropyrrolidones. This process achieves trifluoroethoxylation of non-activated sp³ C–H bonds without prior preparation .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-3-5-13(6-4-12)25(22,23)20-9-1-2-11(20)10-21-18-7-8-19-21/h3-8,11H,1-2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBYRSBVVDFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)
![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)


![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)


![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)
![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)


